Ethyl 2-(cyclopentanecarbonyl)butanoate
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Overview
Description
Ethyl 2-(cyclopentanecarbonyl)butanoate is an ester compound characterized by its unique structure, which includes a cyclopentanecarbonyl group attached to a butanoate moiety. Esters are known for their pleasant aromas and are widely used in various industries, including food, fragrance, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(cyclopentanecarbonyl)butanoate can be synthesized through the nucleophilic acyl substitution of an acid chloride with an alcohol. This method involves reacting cyclopentanecarbonyl chloride with ethyl butanoate in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction . Another method involves the esterification of cyclopentanecarboxylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid .
Industrial Production Methods
On an industrial scale, the production of esters like this compound often involves continuous processes where the reactants are fed into a reactor, and the ester product is continuously removed. This method ensures high efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(cyclopentanecarbonyl)butanoate undergoes several types of chemical reactions, including:
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.
Transesterification: This reaction involves exchanging the ethyl group with another alcohol in the presence of an acid or base catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Acid or base catalyst with an alcohol.
Major Products Formed
Hydrolysis: Cyclopentanecarboxylic acid and ethanol.
Reduction: Corresponding alcohol.
Transesterification: New ester and ethanol.
Scientific Research Applications
Ethyl 2-(cyclopentanecarbonyl)butanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the cyclopentanecarbonyl group into molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of ethyl 2-(cyclopentanecarbonyl)butanoate involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of carboxylic acid and alcohol . In reduction reactions, the ester is reduced to an alcohol through the transfer of hydride ions from the reducing agent .
Comparison with Similar Compounds
Ethyl 2-(cyclopentanecarbonyl)butanoate can be compared with other esters such as ethyl acetate and methyl butyrate:
Ethyl Acetate: Commonly used as a solvent in various applications.
Methyl Butyrate: Known for its fruity aroma and used in flavoring and fragrance industries.
Similar Compounds
- Ethyl Acetate
- Methyl Butyrate
- Ethyl Butanoate
Properties
Molecular Formula |
C12H20O3 |
---|---|
Molecular Weight |
212.28 g/mol |
IUPAC Name |
ethyl 2-(cyclopentanecarbonyl)butanoate |
InChI |
InChI=1S/C12H20O3/c1-3-10(12(14)15-4-2)11(13)9-7-5-6-8-9/h9-10H,3-8H2,1-2H3 |
InChI Key |
YJWZDQCJUJMDIC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)C1CCCC1)C(=O)OCC |
Origin of Product |
United States |
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